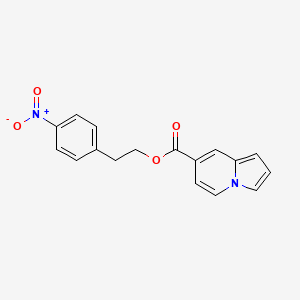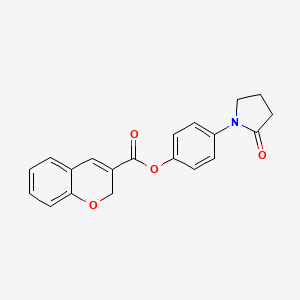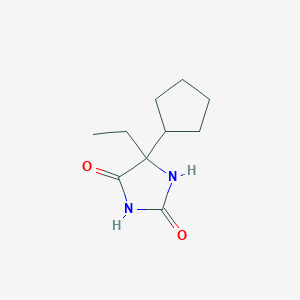![molecular formula C6H12N2 B12936813 (1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
(1S,3R)-5-Azaspiro[2.4]heptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-5-Azaspiro[2.4]heptan-1-amine is a unique organic compound characterized by its spirocyclic structure. This compound features a nitrogen atom integrated into a bicyclic framework, which imparts distinct chemical and physical properties. The spirocyclic structure is notable for its rigidity and three-dimensional shape, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-5-Azaspiro[2.4]heptan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amine group, often through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions: (1S,3R)-5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially leading to ring-opening or further functionalization.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under various conditions, often in the presence of catalysts or under reflux.
Major Products: The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols
Aplicaciones Científicas De Investigación
(1S,3R)-5-Azaspiro[2.4]heptan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (1S,3R)-5-Azaspiro[2.4]heptan-1-amine exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The spirocyclic structure allows for specific binding interactions, which can be exploited in drug design and development.
Comparación Con Compuestos Similares
Spiro[2.4]heptan-4-one: Another spirocyclic compound with a ketone functional group.
(1R,2R,5R)-3-(Benzylimino)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol: A chiral amine with a similar bicyclic structure.
Uniqueness: (1S,3R)-5-Azaspiro[2.4]heptan-1-amine is unique due to its specific stereochemistry and the presence of an amine group within the spirocyclic framework. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds.
Propiedades
Fórmula molecular |
C6H12N2 |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(2S,3R)-5-azaspiro[2.4]heptan-2-amine |
InChI |
InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6+/m0/s1 |
Clave InChI |
ILZZJZJQDKNJOH-NTSWFWBYSA-N |
SMILES isomérico |
C1CNC[C@]12C[C@@H]2N |
SMILES canónico |
C1CNCC12CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)





![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)

![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)
![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)


